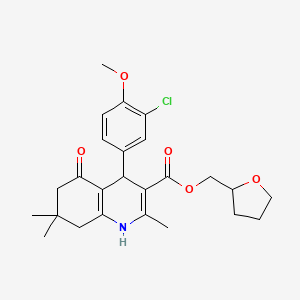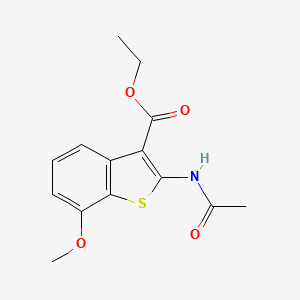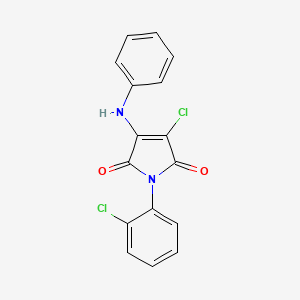
tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and analysis of complex quinoline derivatives, including those with substitutions that might resemble "tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate," are significant in various fields of chemistry and pharmacology. These compounds are often explored for their potential chemical and biological activities, which can be highly dependent on their specific molecular structure and substituents.
Synthesis Analysis
The synthesis of complex quinoline derivatives can involve multiple steps, including cyclization reactions, functional group transformations, and the formation of heterocyclic systems. For instance, the anomalous Beckmann reaction has been utilized for the synthesis of oximes of certain quinoline derivatives, leading to unexpected product formations (Tolkunov et al., 2004). Similarly, methods involving intramolecular attacks, such as the formation of tetrahydrofuran rings from appropriately substituted quinolines, have been reported (Verboom et al., 2010).
Molecular Structure Analysis
The detailed molecular structure of complex quinolines can be elucidated using various analytical techniques, including X-ray crystallography, NMR, and computational methods. Studies have shown the importance of structural analysis in understanding the chemical behavior and reactivity of such compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a wide range of chemical reactions, including nitration, bromination, and electrophilic substitutions, which significantly alter their chemical properties (Tolkunov et al., 1995). The reactivity can be influenced by the nature and position of substituents on the quinoline nucleus.
Applications De Recherche Scientifique
Facile Synthesis and Ring Transformations
One study detailed the synthesis and transformation of quinoxaline derivatives, showcasing the versatility of these compounds in generating diverse molecular structures, which is essential for pharmaceutical research and development (Kurasawa et al., 1984).
Pharmacologically Relevant Bifunctional Compounds
Research into bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties provided insights into regioselective synthesis, underlining the significance of structural precision in the efficacy of pharmacological agents (Watermeyer, Chibale, & Caira, 2009).
Large-Scale Synthesis for Pharmaceutical Intermediates
A practical approach for synthesizing octahydrobenzoquinoline derivatives was presented, emphasizing the importance of efficient and scalable processes in the pharmaceutical industry (Bänziger et al., 2000).
Structural and Optical Properties of Derivatives
The investigation of the structural and optical properties of quinoline derivatives in thin films highlighted the potential of these compounds in materials science, particularly for optoelectronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Antimicrobial Activity
The synthesis and screening of quinolinecarboxylic acids as antimicrobial agents pointed to the therapeutic potential of quinoline derivatives against various microorganisms, contributing to the search for new antibiotics (Agui et al., 1977).
Propriétés
IUPAC Name |
oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClNO5/c1-14-21(24(29)32-13-16-6-5-9-31-16)22(15-7-8-20(30-4)17(26)10-15)23-18(27-14)11-25(2,3)12-19(23)28/h7-8,10,16,22,27H,5-6,9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXMHUONIAMNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)